molecular formula C15H16N2O3 B5734947 N-[3-(butyrylamino)phenyl]-2-furamide

N-[3-(butyrylamino)phenyl]-2-furamide

Cat. No.: B5734947
M. Wt: 272.30 g/mol
InChI Key: HBIOCMGAKWAVMI-UHFFFAOYSA-N
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Description

N-[3-(Butyrylamino)phenyl]-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide group linked to a phenyl ring substituted at the meta-position with a butyrylamino (-NHCOC₃H₇) moiety. The butyrylamino group, a four-carbon acyl chain, may influence solubility, bioavailability, and intermolecular interactions, as seen in related compounds .

Properties

IUPAC Name

N-[3-(butanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-5-14(18)16-11-6-3-7-12(10-11)17-15(19)13-8-4-9-20-13/h3-4,6-10H,2,5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIOCMGAKWAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Acylated Phenyl-Furamides

Key Compounds :

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Structure: Butyramide (C₄ acyl chain) with a sulfamoyl-tetrahydrofuran substituent. Properties: Melting point (180–182°C), yield (51%), and moderate polarity (MeOH/DCM eluent) . Comparison: The butyramide group in 5a mirrors the butyrylamino chain in the target compound, but the sulfamoyl-tetrahydrofuran moiety increases molecular complexity and hydrogen-bonding capacity.

N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamides (3a, 3b) Structure: Benzoylphenyl substituents with a hydroxyphenyl-furan core. Synthesis: Derived from methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, highlighting divergent synthetic routes compared to acylated analogs .

Impact of Electron-Withdrawing Groups

Key Compound : 5-Nitro-N-[3-(Trifluoromethyl)Phenyl]-2-Furamide

  • Structure: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring.
  • Properties : Higher molecular weight (300.19 g/mol) and predicted density (1.71 g/cm³) due to electron-withdrawing substituents .
  • Comparison: The -CF₃ and -NO₂ groups enhance metabolic stability and electron deficiency, contrasting with the electron-rich butyrylamino group in the target compound.

Structural Complexity and Pharmacological Relevance

Key Compounds :

N-[3-(6-Iodoimidazo[1,2-A]Pyridin-2-yl)Phenyl]-2-Furamide

  • Structure : Imidazopyridine substituent with iodine.
  • Properties : High molecular weight (429.21 g/mol) and predicted basicity (pKa ~12.53) .
  • Comparison : The bulky imidazopyridine group likely reduces solubility but may improve target selectivity in kinase or receptor binding.

HDAC6 Inhibitors (e.g., Compound 3)

  • Structure : Isoxazole-carbohydroxamic acid with carbamoylpropyl chains.
  • Synthesis : Multi-step routes with Boc protection and microwave-assisted reactions (yield: 24.5%) .
  • Comparison : The hydroxamic acid group in HDAC6 inhibitors enables zinc chelation, a feature absent in the target compound, underscoring divergent mechanisms.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Target: N-[3-(Butyrylamino)Phenyl]-2-Furamide Butyrylamino (-NHCOC₃H₇) ~260.27* N/A N/A Balance of lipophilicity and H-bonding -
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Butyramide, sulfamoyl-tetrahydrofuran 327.4 180–182 51 Enhanced polarity
5-Nitro-N-[3-(Trifluoromethyl)Phenyl]-2-Furamide -NO₂, -CF₃ 300.19 N/A N/A High stability, electron-deficient
N-[3-(6-Iodoimidazo[1,2-A]Pyridin-2-yl)Phenyl]-2-Furamide Imidazopyridine, iodine 429.21 N/A N/A High molecular complexity
N-(4-Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamide (3a) Benzoyl, hydroxyphenyl ~377.38* N/A N/A Aromatic stacking potential

*Calculated based on molecular formula.

Q & A

Q. What are the common synthetic routes for preparing N-[3-(butyrylamino)phenyl]-2-furamide and its derivatives?

The synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid derivatives. For example, a related compound, N-(benzoylphenyl)-2-furamide, was synthesized via condensation of methyl-5-(3-hydroxyphenyl)furan-2-carboxylate with aminobenzophenones under reflux with 10% NaOH, followed by acidification and coupling using DCM and DMAP . Adapting this methodology, the butyrylamino group can be introduced via acylation of 3-aminophenyl precursors using butyryl chloride. Reaction monitoring via TLC or HPLC is critical to ensure purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy for verifying substituent positions on the phenyl and furan rings.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC for assessing purity (>95% is typical for research-grade material) . Computational tools like PubChem can supplement experimental data by providing predicted molecular descriptors (e.g., logP, polar surface area) for preliminary pharmacokinetic assessments .

Q. How can researchers screen the bioactivity of this compound in vitro?

Initial screening should focus on target-specific assays. For example:

  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity studies in cancer cell lines (e.g., MTT assay). Structural analogs like N-(5-amino-2-methoxyphenyl)-2-furamide have shown anticancer potential, suggesting similar frameworks may exhibit bioactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires fine-tuning reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalyst use : DMAP or HOBt improves acylation reactions .
  • Temperature control : Reflux (50–60°C) balances reaction rate and side-product formation. Scale-up trials should include iterative DOE (Design of Experiments) to identify critical parameters .

Q. What strategies resolve contradictory bioactivity data across structurally similar 2-furamides?

Discrepancies often arise from substituent effects. For example:

  • The butyrylamino group may enhance lipophilicity compared to amino or benzoyl groups, altering membrane permeability .
  • 3D-QSAR modeling can correlate substituent electronic properties (e.g., Hammett constants) with activity trends. Validate hypotheses using isogenic cell lines or in vivo models (e.g., Wistar rats for metabolic studies) .

Q. How can computational modeling predict the ADME profile of this compound?

Tools like SwissADME or Molinspiration use molecular descriptors (e.g., topological polar surface area, logP) to predict:

  • Absorption : High logP (>3) suggests moderate intestinal absorption.
  • Metabolic stability : The furan ring may undergo CYP450-mediated oxidation, requiring in vitro microsomal assays for confirmation .

Q. What in vivo study designs are appropriate for evaluating lipid-lowering effects?

Based on studies of N-(benzoylphenyl)-2-furamides in hyperlipidemic rats:

  • Dose-ranging : Administer 10–100 mg/kg orally for 4 weeks.
  • Endpoints : Measure serum LDL, triglycerides, and liver enzymes.
  • Control groups : Include statin-treated cohorts for comparative efficacy .

Methodological Notes

  • Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
  • Synthetic Pitfalls : Butyrylation may require inert atmospheres to prevent hydrolysis of the acyl intermediate.
  • Ethical Compliance : In vivo studies must follow institutional guidelines for animal welfare (e.g., OECD 453 for chronic toxicity).

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